Copper perbromophthalocyanine

Description

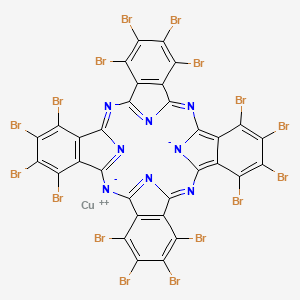

Copper perbromophthalocyanine (CuPcBr₁₆) is a halogenated metallophthalocyanine derivative where sixteen bromine atoms replace hydrogen atoms on the phthalocyanine macrocycle. Its molecular formula is C₃₂Br₁₆CuN₈, and it belongs to a class of compounds widely studied for their applications in organic electronics, catalysis, and photovoltaics due to their tunable electronic properties and structural stability . The bromine substituents significantly influence its physicochemical behavior, including solubility, crystallinity, and interaction with electromagnetic radiation, making it distinct from non-halogenated or partially halogenated analogs.

Properties

CAS No. |

25397-26-6 |

|---|---|

Molecular Formula |

C32Br16CuN8 |

Molecular Weight |

1838.4 g/mol |

IUPAC Name |

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecabromo-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32Br16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

InChI Key |

GGZNCOUNFYUJCT-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Br)Br)Br)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Br)Br)Br)C9=C4C(=C(C(=C9Br)Br)Br)Br.[Cu+2] |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Br)Br)Br)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Br)Br)Br)C9=C4C(=C(C(=C9Br)Br)Br)Br.[Cu+2] |

Synonyms |

copper perbromophthalocyanine CPBPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Properties

Copper perbromophthalocyanine vs. Copper perchlorophthalocyanine (CuPcCl₁₶):

- Molecular Weight and Substituent Effects :

CuPcBr₁₆ has a higher molecular weight (~1,700 g/mol) compared to CuPcCl₁₆ (~1,400 g/mol) due to bromine's larger atomic mass (Z=35 vs. Z=17 for chlorine). This difference impacts packing density and intermolecular interactions .

Electron Diffraction and Dynamical Scattering :

Structural analysis via high-voltage (1,200 kV) electron diffraction revealed that CuPcBr₁₆ produces significant dynamical scattering due to bromine's high electron density, complicating ab initio phasing. In contrast, CuPcCl₁₆ allows kinematic treatment under similar conditions, yielding accurate initial structures without dynamical corrections .Refinement Requirements :

CuPcBr₁₆ requires multi-slice computational methods to account for dynamical effects during refinement, whereas CuPcCl₁₆ structures can be resolved using simpler kinematic approximations .

Table 1: Structural Comparison of Halogenated Copper Phthalocyanines

| Property | CuPcBr₁₆ | CuPcCl₁₆ |

|---|---|---|

| Molecular Formula | C₃₂Br₁₆CuN₈ | C₃₂Cl₁₆CuN₈ |

| Substituent Atomic Number | 35 (Br) | 17 (Cl) |

| Dynamical Scattering | Significant at 1,200 kV | Minimal at 1,200 kV |

| Refinement Method | Multi-slice calculations | Kinematic treatment |

Solubility and Processing

Solubility Trends :

Halogenation generally reduces solubility in polar solvents due to increased hydrophobicity. CuPcBr₁₆ is less soluble than CuPcCl₁₆ in common solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), as inferred from the solubility trends of carboxy-substituted copper phthalocyanines (e.g., logP = 11.77 for CuPcCl₁₆ vs. higher logP for CuPcBr₁₆) .Thin-Film Morphology :

Substrate temperature and halogen type influence crystallinity. Bromine's bulkier size may lead to less ordered thin films compared to chlorine-substituted analogs, affecting charge transport in electronic devices .

Electronic and Optical Properties

- This property is critical for applications in organic photovoltaics and sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.